molecular formula C11H15NO3 B13845537 2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid

2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid

Katalognummer: B13845537
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: XJLMLCZRBGHYMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid is an organic compound with a unique structure that includes a pyridine ring substituted with two methyl groups and an ether linkage to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid typically involves the reaction of 4,6-dimethyl-2-hydroxypyridine with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative attacks the bromine-substituted carbon of the propanoic acid, forming the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4,6-dimethyl-2-hydroxypyridine and 2-methylpropanoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of 4,6-dimethyl-2-hydroxypyridine and 2-methylpropanoic acid.

Wissenschaftliche Forschungsanwendungen

2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
  • 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid

Uniqueness

2-(4,6-Dimethylpyridin-2-yl)oxy-2-methylpropanoic acid is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

2-(4,6-dimethylpyridin-2-yl)oxy-2-methylpropanoic acid

InChI

InChI=1S/C11H15NO3/c1-7-5-8(2)12-9(6-7)15-11(3,4)10(13)14/h5-6H,1-4H3,(H,13,14)

InChI-Schlüssel

XJLMLCZRBGHYMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)OC(C)(C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.